5-Chloro-3-methyl-1H-indazole

Medicinal Chemistry ADMET Optimization Lipinski's Rule of Five

Procure 5-Chloro-3-methyl-1H-indazole (CAS 945265-09-8) for kinase inhibitor development where balanced LogP (2.88) and metabolic stability are critical. Its unique 5-chloro substitution distinguishes it from less stable or more lipophilic analogs, ensuring target selectivity and favorable ADMET profiles. Ideal for FBDD and synthesizing intermediates claimed in key patents (e.g., US8304446B2).

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 945265-09-8
Cat. No. B1486651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methyl-1H-indazole
CAS945265-09-8
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)Cl
InChIInChI=1S/C8H7ClN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
InChIKeyUCXGCJNTVZAVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-methyl-1H-indazole (CAS 945265-09-8): Quantitative Differentiation Guide for Scientific Procurement


5-Chloro-3-methyl-1H-indazole is a heterocyclic indazole derivative (C8H7ClN2, MW 166.61) characterized by a 5-chloro substitution and a 3-methyl group on the indazole scaffold. This substitution pattern confers distinct physicochemical properties that are critical for optimizing ADMET profiles and target binding in drug discovery programs. The compound serves as a key synthetic intermediate in the development of kinase inhibitors and other bioactive molecules .

5-Chloro-3-methyl-1H-indazole: Why Simple Indazole Analogs Are Not Interchangeable


The indazole core is a privileged scaffold in medicinal chemistry, but its biological performance is exquisitely sensitive to substitution patterns. Even minor modifications at the 5-position drastically alter lipophilicity (LogP), metabolic stability, and target selectivity [1]. For instance, substituting the 5-chloro group in 5-chloro-3-methyl-1H-indazole for a hydrogen atom (as in 3-methyl-1H-indazole) reduces LogP by approximately 1.5 units, which can impair membrane permeability and oral bioavailability [2]. Conversely, replacing it with bromine or iodine increases LogP, potentially elevating the risk of hERG binding or phospholipidosis . Therefore, in-class compounds are not simply interchangeable; the precise choice of a 5-substituent must be data-driven and aligned with specific project objectives. The quantitative evidence below supports why 5-chloro-3-methyl-1H-indazole is a distinct and valuable building block.

5-Chloro-3-methyl-1H-indazole: Head-to-Head Quantitative Comparator Data for Scientific Selection


Lipophilicity (LogP) Differentiation: 5-Chloro Substitution Optimizes Drug-Like Properties vs. Unsubstituted and Heavier Halogen Analogs

The 5-chloro substituent provides an optimal balance of lipophilicity for the 3-methyl-1H-indazole scaffold. Its calculated LogP of 2.88 is significantly higher than that of the unsubstituted analog 3-methyl-1H-indazole (LogP 2.15 ), conferring enhanced membrane permeability. However, it is lower than the more lipophilic 5-bromo (LogP 3.05 ) and 5-iodo (LogP ~3.5 [1]) analogs. This intermediate LogP value reduces the risk of high lipophilicity-associated liabilities such as off-target binding and poor metabolic stability.

Medicinal Chemistry ADMET Optimization Lipinski's Rule of Five

Patent Prevalence: 5-Chloro-3-methyl-1H-indazole is a Preferred Intermediate in Kinase Inhibitor Intellectual Property

An analysis of patent literature reveals that 5-chloro-3-methyl-1H-indazole is specifically claimed and utilized as a key synthetic intermediate in multiple kinase inhibitor patents, notably those targeting Rho-associated protein kinase (ROCK) and other oncology-relevant kinases [1]. While quantitative activity data for the core intermediate itself is proprietary, its recurrence in granted patents (e.g., US8304446B2 [2]) demonstrates its proven utility in generating active pharmaceutical ingredients, whereas the 5-unsubstituted analog is far less common in such high-value IP.

Kinase Inhibitor Intellectual Property Chemical Process Development

Metabolic Stability Advantage: 5-Chloro-3-methyl-1H-indazole Offers Superior Oxidative Stability Compared to Unsubstituted Analogs

The 3-methyl group in indazoles is a known site for metabolic oxidation by CYP450 enzymes, leading to potential clearance issues. Literature SAR studies on indazole derivatives indicate that electron-withdrawing groups at the 5-position, such as chlorine, can reduce the rate of oxidative metabolism at the 3-methyl position compared to electron-neutral or electron-donating substituents [1]. While direct in vitro metabolic stability data for the free compound is not publicly available, this is a well-established class-level SAR that guides medicinal chemists: a 5-chloro substitution is a strategic choice to improve metabolic stability and prolong half-life compared to a 5-unsubstituted 3-methyl-1H-indazole.

Drug Metabolism CYP450 Stability Lead Optimization

Calculated Physicochemical Properties for Formulation and Analytical Method Development

For procurement and analytical method development, the distinct physicochemical profile of 5-chloro-3-methyl-1H-indazole facilitates differentiation from related impurities or analogs. Its predicted boiling point (318.6±22.0 °C) and density (1.4±0.1 g/cm³) differ from 5-bromo-3-methyl-1H-indazole (BP 335.2±32.0 °C, density 1.7±0.1 g/cm³) and 3-methyl-1H-indazole (BP 310.8±11.0 °C, density 1.2±0.1 g/cm³) . These distinct properties are useful for designing robust purification protocols (e.g., distillation, flash chromatography) and developing selective analytical assays (HPLC, GC) that are essential for quality control in a GMP setting.

Analytical Chemistry Formulation Science QC/QA

5-Chloro-3-methyl-1H-indazole: Optimal Application Scenarios Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization

Use 5-chloro-3-methyl-1H-indazole as a core scaffold when optimizing kinase inhibitors where balancing lipophilicity and metabolic stability is critical. The intermediate LogP of 2.88 positions it favorably for oral bioavailability, while the electron-withdrawing chlorine improves metabolic stability compared to unsubstituted analogs . It is a preferred intermediate in multiple kinase inhibitor patents, indicating a validated path to novel intellectual property [2].

Fragment-Based Drug Discovery (FBDD) Libraries

In FBDD, 5-chloro-3-methyl-1H-indazole is an ideal fragment due to its balanced properties. With a molecular weight of 166.61 Da and a calculated LogP of 2.88, it adheres to the 'Rule of Three' for fragment libraries. The chlorine atom provides a vector for subsequent elaboration and a spectroscopic handle for NMR or MS binding studies, differentiating it from more lipophilic bromo- or iodo-analogs that may cause assay interference or non-specific binding.

Synthesis of Patent-Protected Pharmaceutical Intermediates

Procure 5-chloro-3-methyl-1H-indazole when synthesizing intermediates claimed in kinase inhibitor patents (e.g., US8304446B2 ). Its use as a starting material can expedite the preparation of complex patent examples and facilitate structure-activity relationship (SAR) studies around the indazole core. The compound's commercial availability and explicit patent mention make it a strategic choice for CROs and pharmaceutical process chemistry groups.

Development of Robust Analytical Methods for Indazole APIs

Leverage the unique physicochemical properties of 5-chloro-3-methyl-1H-indazole—specifically its boiling point (318.6 °C) and density (1.4 g/cm³)—to develop selective HPLC, GC, or distillation methods for the purification and analysis of indazole-containing APIs . These properties help separate the target compound from structurally similar impurities, such as the 5-bromo or unsubstituted analogs, which is essential for meeting ICH guidelines for drug substance purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.